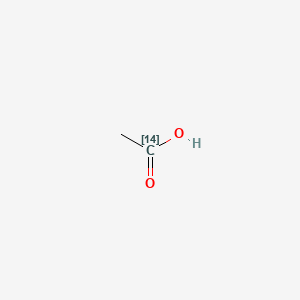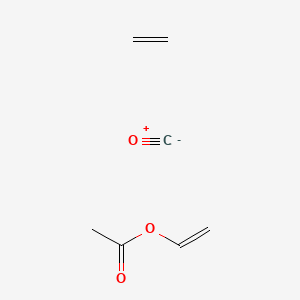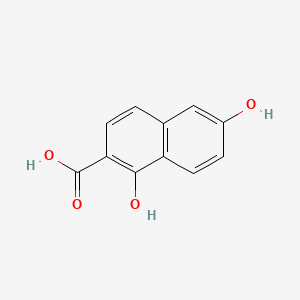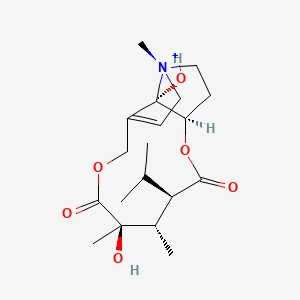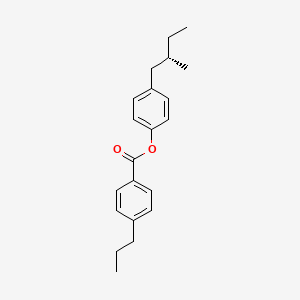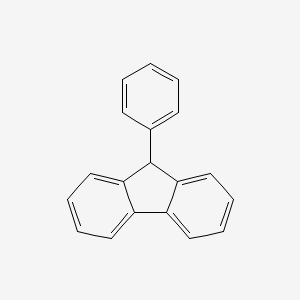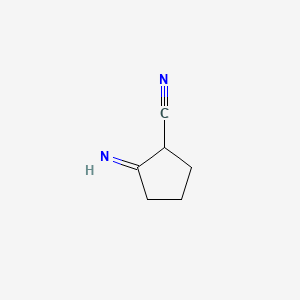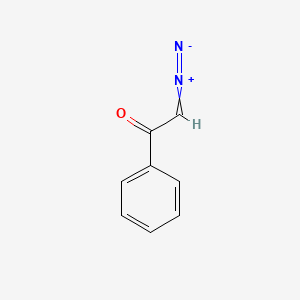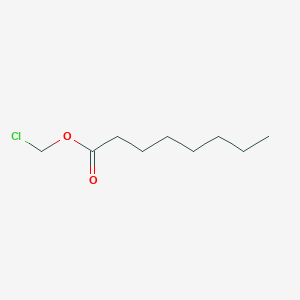
Chloromethyl octanoate
Vue d'ensemble
Description
Chloromethyl octanoate is a chemical compound with the linear formula C9H17ClO2 . It has a molecular weight of 192.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The Chloromethyl octanoate molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Chloromethyl octanoate has a molecular weight of 192.68 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, critical pressure, and critical temperature can be calculated using various methods .Applications De Recherche Scientifique
Polymer Synthesis and Modification
Chloromethyl octanoate has found applications in the synthesis and modification of polymers. For example, in the study of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane (POSS) core, chloromethyl groups were used to modify the POSS, which was then used to initiate the synthesis of the star-shaped polymer. This process, catalyzed by Stannous (II) octanoate, resulted in polymers with enhanced melting temperatures and altered crystallization kinetics, indicating the potential of chloromethyl octanoate in polymer chemistry (Liu, Yang, Zhang, & Zheng, 2006).
Analytical Chemistry
In analytical chemistry, chloromethyl octanoate derivatives have been utilized in novel extraction methods. A study demonstrated the use of octanoic acid, a medium-chain carboxylic acid related to chloromethyl octanoate, in a homogeneous liquid-phase microextraction method. This method efficiently extracted chlorophenols from water samples, showcasing the relevance of chloromethyl octanoate derivatives in developing efficient extraction techniques for environmental analysis (Ebrahimpour, Yamini, & Esrafili, 2013).
Material Science
In material science, compounds similar to chloromethyl octanoate have been used to create innovative materials. For instance, conjugated polymer nano-ellipsoids assembled with octanoic acid showcased enhanced photothermal and antibacterial properties. This suggests that derivatives of chloromethyl octanoate can play a significant role in creating multifunctional materials for various applications, including thermal storage and antibacterial coatings (Lee, Shin, Yoo, Oh, & Park, 2018).
Environmental and Ecological Research
Chloromethyl octanoate derivatives have been studied for their environmental and ecological implications. For example, a study on octanoate's role in mitigating dietary soybean oil-induced intestinal damage in large yellow croaker fish suggested its utility in addressing oxidative stress and microbial dysbiosis in aquatic organisms (Zhang, Tang, Fang, Cui, Xu, Liu, Chi, Tan, Mai, & Ai, 2022).
Propriétés
IUPAC Name |
chloromethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335452 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl octanoate | |
CAS RN |
61413-70-5 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





